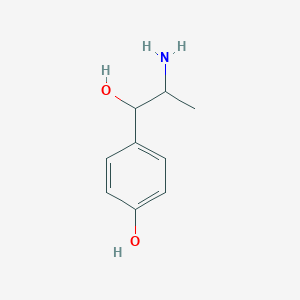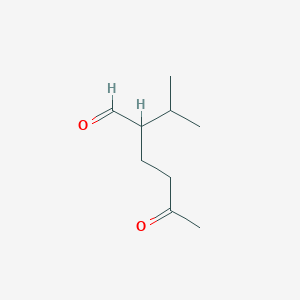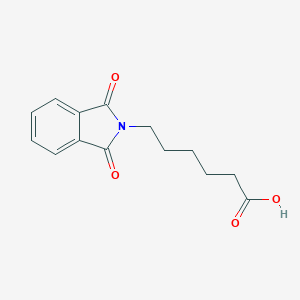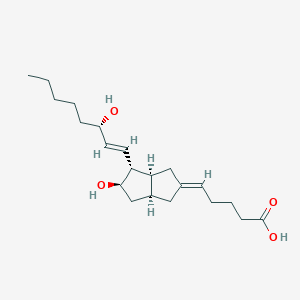
Carbaprostacyclin
Overview
Description
Carbaprostacyclin, also known as Carbacyclin, is a stable analog of Prostaglandin I2 (PGI2) and is used as a prostacyclin receptor agonist . It has been found to inhibit platelet aggregation and is used in research related to cardiovascular systems, blood coagulation, and hemostasis .
Synthesis Analysis
The synthesis of Carbaprostacyclin involves complex biochemical processes. It is an oxygenated metabolite of arachidonic acid formed enzymatically by the sequential activities of cyclooxygenase and PGI synthase enzymes .Molecular Structure Analysis
The molecular formula of Carbaprostacyclin is C21H34O4 . The InChI code is InChI=1S/C21H34O4/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23/h7,10-11,16-20,22-23H,2-6,8-9,12-14H2,1H3, (H,24,25)/b11-10+,15-7+/t16-,17-,18+,19-,20+/m0/s1 .Chemical Reactions Analysis
Carbaprostacyclin has been found to regulate phagocytosis, bacterial killing, and inflammatory mediator production in macrophage populations from rats . It has also been shown to inhibit platelet aggregation .Physical And Chemical Properties Analysis
The molecular weight of Carbaprostacyclin is 350.5 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The exact mass is 350.24570956 g/mol .Scientific Research Applications
Cardiovascular Applications
Carboprostacyclin is a stable analog of Prostacyclin (PGI2), a powerful cardioprotective hormone . It is primarily released by the vascular endothelial cells of blood vessels . When infused in rabbits or dogs, it inhibits ex vivo platelet aggregation . However, the effect persists only 10 minutes after termination of the infusion, implying rapid metabolic inactivation of Carboprostacyclin .
Antiplatelet Aggregation
Carboprostacyclin has been shown to inhibit platelet aggregation with 10% of the molar potency exhibited by PGI2 . The ED50 of Carboprostacyclin for the in vitro inhibition of ADP-induced platelet aggregation in human PRP is 47 nM .
Medicinal Chemistry
The chemical structure of Prostacyclin has intrinsic instability in aqueous solutions that limited its analysis and clinical use . Therefore, different analogues like Carboprostacyclin have been designed and synthesized with similar activity as Prostacyclin and with greatly improved stability .
Structural Modifications
Structural modifications in the α- and ω-sidechains for some analogues like Carboprostacyclin resulted in better activity and/or potency and other unique functions .
Adipose Cell Differentiation
Carboprostacyclin was shown to effect terminal differentiation of preadipose into adipose cells and enhance the expression of angiotensinogen and adipose fatty acid binding protein with an EC50 of about 0.5 µM .
Pharmaceutical Development
Carboprostacyclin is being used in pharmaceutical development due to its stability and effectiveness in various applications .
Mechanism of Action
Target of Action
Carboprostacyclin, also known as Carbacyclin, is a synthetic analogue of Prostaglandin I2 (PGI2) or Prostacyclin . It primarily targets the Prostaglandin I2 (PGI2) receptor , also known as the IP receptor . This receptor plays a crucial role in vasodilation and inhibition of platelet aggregation .
Mode of Action
Carboprostacyclin acts as an agonist of the PGI2 receptor . It binds to the PGI2 receptor, causing myometrial contractions, which can lead to the induction of labor or the expulsion of the placenta . It also potently inhibits platelet aggregation .
Biochemical Pathways
Carboprostacyclin is involved in the prostaglandin biosynthesis pathway . It is biosynthesized from arachidonic acid via cyclooxygenase enzymes . In addition to its interaction with the IP receptor, Carboprostacyclin can also induce the expression of CPT-1 mRNA through PPARδ , independent of the IP receptor signaling pathway .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a drug play a crucial role in its bioavailability and efficacy .
Result of Action
The primary molecular effect of Carboprostacyclin is the inhibition of platelet aggregation . On a cellular level, it causes myometrial contractions . These effects make it useful in medical scenarios such as the management of postpartum hemorrhage .
Action Environment
It’s known that a variety of factors, including ph, temperature, and the presence of other molecules, can influence the action and stability of a compound .
Future Directions
Carbaprostacyclin has been found to promote vascular growth in hindlimb ischemia, and peroxisome proliferation-activated receptor β/δ signaling plays a critical role in inducing acidic fibroblast growth factor expression . This suggests potential future directions for the use of Carbaprostacyclin in the treatment of conditions related to vascular growth and ischemia .
properties
IUPAC Name |
(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O4/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23/h7,10-11,16-20,22-23H,2-6,8-9,12-14H2,1H3,(H,24,25)/b11-10+,15-7+/t16-,17-,18+,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFRIPGNUQRGPI-WBQKLGIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801346736 | |
| Record name | Carboprostacyclin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carboprostacyclin | |
CAS RN |
69552-46-1 | |
| Record name | Carboprostacyclin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069552461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carboprostacyclin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbacyclin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of carbaprostacyclin?
A1: Carbaprostacyclin primarily targets the prostacyclin receptor (IP receptor), a G protein-coupled receptor. [, , , , , , , ]
Q2: How does carbaprostacyclin binding to the IP receptor affect intracellular signaling pathways?
A2: Upon binding to the IP receptor, carbaprostacyclin primarily activates the Gαs protein-coupled pathway. This leads to the stimulation of adenylyl cyclase, resulting in increased intracellular cyclic adenosine monophosphate (cAMP) levels. [, , , , , , , , ]
Q3: Besides the IP receptor, does carbaprostacyclin interact with other molecular targets?
A3: Research suggests that carbaprostacyclin may also activate the peroxisome proliferator-activated receptor delta (PPARδ) pathway. [, , , , , , ]
Q4: What are the downstream effects of carbaprostacyclin-mediated activation of cAMP and PPARδ pathways?
A4: Carbaprostacyclin-induced cAMP elevation contributes to its vasodilatory and antithrombotic effects. [, , ] Activation of the PPARδ pathway may contribute to its role in adipocyte differentiation, regulation of gene expression, and modulation of inflammatory responses. [, , , , , ]
Q5: How does carbaprostacyclin compare to prostaglandin E2 (PGE2) in terms of its effects on vascular smooth muscle cells?
A5: While both carbaprostacyclin and PGE2 can induce cAMP accumulation in vascular smooth muscle cells, the effects of PGE2 can be attenuated by prolonged exposure to inflammatory mediators. []
Q6: What is the role of carbaprostacyclin in regulating fibroblast function?
A6: Carbaprostacyclin has been shown to inhibit fibroblast migration and collagen gel contraction, suggesting a role in tissue remodeling. This effect is mediated through the cAMP-dependent protein kinase A (PKA) pathway. [, ]
Q7: What are the key structural features of carbaprostacyclin that contribute to its activity?
A7: The meta-carboxyphenylene ring replacing C1-C4 of natural prostacyclin, the Z-isomerism at the Δ5 double bond, the S-configuration of the hydroxyl group at C15, and the cyclohexyl substitution at the terminal position all contribute significantly to carbaprostacyclin's activity and stability. []
Q8: How does carbaprostacyclin's stability compare to natural prostacyclin?
A8: Carbaprostacyclin exhibits significantly higher stability compared to natural prostacyclin, particularly against hydrolysis of the enol ether bond. []
Q9: What are some potential therapeutic applications of carbaprostacyclin based on its pharmacological properties?
A9: Carbaprostacyclin's vasodilatory, antithrombotic, and anti-inflammatory properties make it a potential therapeutic agent for conditions such as pulmonary hypertension, Raynaud's phenomenon, and peripheral vascular disease. [, , , ]
Q10: Has carbaprostacyclin been investigated for its potential in treating specific diseases?
A10: Yes, carbaprostacyclin has shown promise in preclinical models of hindlimb ischemia, promoting vascular growth and improving blood perfusion. [] It has also been investigated for its role in treating Raynaud's phenomenon in scleroderma, showing improvements in symptom severity and ulcer healing. []
Q11: What in vitro models have been used to study the effects of carbaprostacyclin?
A11: Researchers have employed various in vitro models, including: * Primary cultures of adult rat hepatocytes to study its effects on DNA synthesis and proliferation. []* Ob1771 pre-adipose cells to investigate its role in adipocyte differentiation. [, ]* Human fetal lung fibroblasts to assess its impact on fibroblast migration. []* Bovine chondrocytes to characterize the PGE2 receptor subtype. []* Human pulmonary artery smooth muscle cells to study its effects on cAMP production. []* Rat preputial sebocytes to investigate its role in sebaceous gland differentiation. [, ]* Mouse neuroblastoma/hamster brain hybridoma cells (NCB-20) to characterize the pharmacology of IP prostanoid receptors. []
Q12: What animal models have been utilized in carbaprostacyclin research?
A12: Animal models used in carbaprostacyclin research include:* Mouse models of hindlimb ischemia to investigate its effects on vascular growth. [, ]* Rat models to study its influence on blood pressure and platelet aggregation. []* Newborn pig models to examine its role in cerebral vasodilation. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



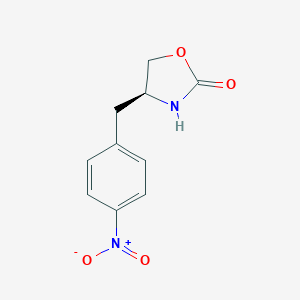
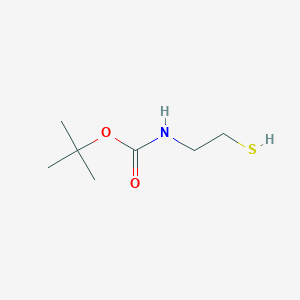
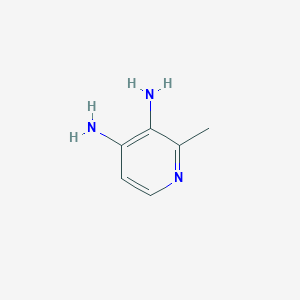
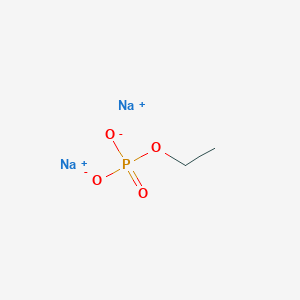
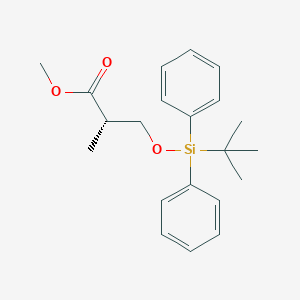

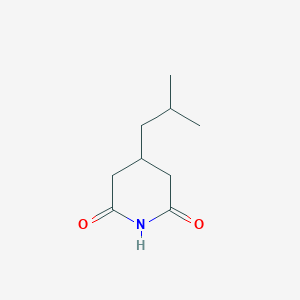
![[4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] hydrogen sulfate](/img/structure/B107520.png)
